molecular formula C8H7FO B3145510 5-Fluoro-1,3-dihydroisobenzofuran CAS No. 57584-70-0

5-Fluoro-1,3-dihydroisobenzofuran

Cat. No.: B3145510
CAS No.: 57584-70-0
M. Wt: 138.14 g/mol
InChI Key: OCTVROLUOYSZCW-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H7FO. It is a derivative of isobenzofuran, where a fluorine atom is substituted at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by the reaction of 5-fluoro-2-formylbenzoic acid with ethylene glycol in the presence of a catalyst . The reaction typically requires heating and may involve the use of solvents such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-1-one, while reduction could produce this compound-1-ol .

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. For example, its anti-tumor activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran: The parent compound without the fluorine substitution.

    5-Chloro-1,3-dihydroisobenzofuran: A similar compound with a chlorine atom instead of fluorine.

    5-Bromo-1,3-dihydroisobenzofuran: A bromine-substituted analog.

Uniqueness

5-Fluoro-1,3-dihydroisobenzofuran is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the reactivity, stability, and biological activity of organic compounds. This makes this compound particularly valuable in medicinal chemistry for the design of new drugs with enhanced efficacy and selectivity .

Properties

IUPAC Name

5-fluoro-1,3-dihydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTVROLUOYSZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616831
Record name 5-Fluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57584-70-0
Record name 5-Fluoro-1,3-dihydroisobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57584-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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